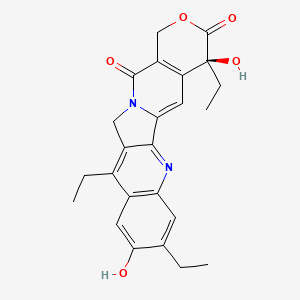

7,11-Diethyl-10-hydroxycamptothecin

Description

Propriétés

IUPAC Name |

(19S)-6,10,19-triethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-4-12-7-18-14(8-20(12)27)13(5-2)15-10-26-19(21(15)25-18)9-17-16(22(26)28)11-31-23(29)24(17,30)6-3/h7-9,27,30H,4-6,10-11H2,1-3H3/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAJEBSARMNUPK-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)C(=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC2=C(C=C1O)C(=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947687-01-6 |

Source

|

| Record name | 7,11-Diethyl-10-hydroxy camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947687016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,11-DIETHYL-10-HYDROXY CAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIS57GM9TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Technical Guide on 7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6): Synthesis, Characterization, and Quality Control

Executive Summary

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) impurity profiling, I frequently encounter the critical need to rigorously characterize structurally related by-products. 7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6), formally recognized in pharmacopoeial monographs as [1][2], is a pivotal process-related impurity encountered during the synthesis of the antineoplastic agent Irinotecan[3][4]. This whitepaper elucidates the mechanistic origins of this impurity, its pharmacological implications, and the self-validating analytical protocols required for its quantification.

Chemical Identity and Structural Significance

Irinotecan is a prodrug whose active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), exerts potent DNA topoisomerase I inhibition. 7,11-Diethyl-10-hydroxycamptothecin is a structural analog of SN-38, characterized by an aberrant ethyl substitution at the C11 position of the quinoline core[5][6].

Table 1: Physicochemical Properties Comparison

| Property | SN-38 (Active Metabolite) | 7,11-Diethyl-10-hydroxycamptothecin (Impurity G) | Irinotecan (API) |

| CAS Number | 86639-52-3 | 947687-01-6 | 97682-44-5 |

| Molecular Formula | C22H20N2O5 | C24H24N2O5 | C33H38N4O6 |

| Molecular Weight | 392.40 g/mol | 420.46 g/mol | 586.68 g/mol |

| Substitution Pattern | 7-Ethyl | 7,11-Diethyl | 7-Ethyl, 10-carbamate |

| Pharmacopoeial Status | USP/EP Intermediate | Irinotecan EP Impurity G | Active Pharmaceutical Ingredient |

Data summarized from and [7][8].

The addition of the C11 ethyl group significantly alters the steric bulk and lipophilicity of the planar pentacyclic ring structure. In drug development, such structural deviations must be strictly monitored, as they can unpredictably alter the binding affinity to the Topoisomerase I-DNA cleavable complex or modify the compound's pharmacokinetic clearance.

Mechanistic Origins in Irinotecan Synthesis

Understanding the causality behind the formation of Impurity G requires an analysis of the synthetic route of Irinotecan. The commercial synthesis often utilizes 10-hydroxycamptothecin as a starting material[9][10]. To form the SN-38 intermediate, a regioselective ethylation at the C7 position is required.

In industrial settings, this is frequently achieved via radical substitution using Fenton-type chemistry (employing propionaldehyde, ferrous sulfate, and hydrogen peroxide) as detailed in [9][10]. While the C7 position is the kinetically favored site for radical attack, the highly reactive nature of ethyl radicals inevitably leads to partial over-alkylation. The C11 position on the quinoline A-ring is susceptible to this off-target radical attack, generating 7,11-diethyl-10-hydroxycamptothecin as an adverse by-product[9][10].

Figure 1: Radical ethylation pathway of 10-hydroxycamptothecin yielding SN-38 and Impurity G.

Pharmacological & Toxicological Implications

Camptothecin derivatives exert their cytotoxicity by targeting Topoisomerase I, an enzyme responsible for relaxing DNA supercoils during replication[1][2]. The planar pentacyclic structure of the camptothecin core intercalates at the site of a transient single-strand DNA break, stabilizing a ternary "cleavable complex" between the drug, DNA, and the enzyme.

When the S-phase replication fork collides with this stabilized complex, it converts the single-strand break into an irreversible double-strand break (DSB), triggering apoptosis[1][2]. Because 7,11-Diethyl-10-hydroxycamptothecin retains the crucial α-hydroxy lactone E-ring and the planar core, it possesses the theoretical capacity to intercalate into this complex. However, the steric hindrance introduced by the C11 ethyl group may alter its dissociation kinetics, mandating its strict control as an impurity to prevent off-target toxicity.

Figure 2: Mechanism of Topoisomerase I inhibition and resulting apoptotic cascade.

Analytical Characterization & Quality Control Protocols

To ensure API trustworthiness, the analytical protocol must be a self-validating system. The primary challenge in chromatographing camptothecins is the pH-dependent equilibrium of the E-ring. At physiological or basic pH, the active lactone ring hydrolyzes into an inactive, open-ring carboxylate form. Therefore, the chromatographic method must utilize an acidic mobile phase to force the equilibrium entirely toward the closed lactone form, ensuring sharp, singular peaks and reproducible retention times.

Step-by-Step HPLC-UV Methodology for Impurity G Profiling:

-

Column Selection: Use a high-resolution C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) to provide sufficient theoretical plates to resolve SN-38 from Impurity G.

-

Mobile Phase Preparation (Causality Check):

-

Mobile Phase A: Prepare a 0.05 M Potassium dihydrogen phosphate (

) buffer. Crucial Step: Adjust the pH strictly to 3.0 using dilute phosphoric acid. This acidic environment prevents lactone ring opening. -

Mobile Phase B: HPLC-grade Acetonitrile.

-

-

Gradient Elution Profile:

-

0–5 min: 20% B

-

5–20 min: Linear ramp from 20% B to 60% B

-

20–25 min: Hold at 60% B

-

25–30 min: Return to 20% B for column re-equilibration.

-

-

Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm, the optimal wavelength for the conjugated quinoline system.

-

System Suitability (Self-Validation): Inject a resolution mixture containing Irinotecan API, SN-38, and 7,11-Diethyl-10-hydroxycamptothecin. The system is only valid if the resolution (

) between SN-38 and Impurity G is

Conclusion

The rigorous control of 7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6) is a testament to the precision required in modern pharmaceutical manufacturing. By understanding the radical-mediated causality of its formation and leveraging pH-stabilized analytical techniques, drug development professionals can ensure the highest safety and efficacy standards for Irinotecan-based therapies.

References

- Method for the synthesis of irinotecan (US Patent 9765083B2). Google Patents.

Sources

- 1. chemicea.com [chemicea.com]

- 2. Irinotecan EP Impurity G | 947687-01-6 [chemicea.com]

- 3. Naarini Molbio Pharma [naarini.com]

- 4. 7,11-Diethyl-10-hydroxycaMptothecin | 947687-01-6 [chemicalbook.com]

- 5. 7,11-Diethyl-10-hydroxycamptothecin 95% | CAS: 947687-01-6 | AChemBlock [achemblock.com]

- 6. 7,11-Diethyl-10-hydroxycamptothecin 95% | CAS: 947687-01-6 | AChemBlock [achemblock.com]

- 7. chemscene.com [chemscene.com]

- 8. chemscene.com [chemscene.com]

- 9. US9765083B2 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]

- 10. EP2881396A1 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]

Targeted Synthesis and Mechanistic Profiling of 7,11-Diethyl-10-hydroxycamptothecin (Irinotecan EP Impurity G)

Executive Summary

In the pharmaceutical manufacturing of the antineoplastic agent Irinotecan and its active metabolite SN-38 (7-ethyl-10-hydroxycamptothecin), controlling process-related impurities is a critical quality attribute (CQA). 7,11-Diethyl-10-hydroxycamptothecin (CAS: 947687-01-6), officially designated as Irinotecan EP Impurity G, is a primary over-alkylation by-product encountered during the semi-synthesis of SN-38[1][]. Because regulatory agencies enforce stringent thresholds for Active Pharmaceutical Ingredient (API) purity, the deliberate, targeted synthesis of this impurity is essential to generate analytical reference standards for HPLC impurity profiling. This whitepaper details the mechanistic causality of its formation and provides a self-validating, step-by-step synthetic protocol for its isolation.

Mechanistic Rationale: The Minisci Radical Cascade

The industrial synthesis of SN-38 typically employs a Minisci-type radical alkylation, utilizing 10-hydroxycamptothecin as the starting scaffold[3]. The reaction relies on classical Fenton chemistry: hydrogen peroxide (

The regioselectivity of this radical attack is dictated by the electronic landscape of the camptothecin core:

-

Primary Alkylation (C7 Attack): Under strongly acidic conditions (using

), the quinoline nitrogen (N1) is protonated. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the B-ring, directing the initial nucleophilic ethyl radical to the highly electron-deficient C7 position to form SN-38[4]. -

Secondary Alkylation (C11 Attack): The reaction is not entirely selective. The C10-hydroxyl group acts as a potent electron-donating group (EDG). Through resonance, it strongly activates the adjacent ortho-position (C11) on the A-ring. In the presence of excess ethyl radicals, a secondary electrophilic radical substitution occurs at C11, yielding the 7,11-diethyl-10-hydroxycamptothecin by-product[3].

Minisci radical cascade mechanism for the formation of 7,11-Diethyl-10-hydroxycamptothecin.

Targeted Synthetic Protocol

To synthesize Irinotecan Impurity G as a reference standard, we intentionally drive the Minisci reaction to over-alkylation by manipulating reagent stoichiometry and reaction kinetics. The following protocol is designed as a self-validating system , ensuring that intermediate conversion and endpoint determination are empirically verifiable.

Experimental workflow for the targeted synthesis of Irinotecan Impurity G.

Step-by-Step Methodology

-

Substrate Activation (Dissolution): Suspend 10-hydroxycamptothecin (1.0 eq) in a solvent matrix of glacial acetic acid and concentrated sulfuric acid (1:0.45 w/w)[4].

-

Causality: The sulfuric acid ensures complete protonation of the N1 nitrogen, activating the B-ring for the initial C7 attack, while acetic acid provides a homogenous, polar medium for the radical cascade.

-

-

Reagent Priming: Add an excess of propionaldehyde (6.0 eq) to the acidic solution. Cool the reactor to exactly -5 °C[4].

-

Causality: Sub-zero temperatures are critical to control the highly exothermic Fenton radical generation, preventing the thermal degradation and ring-opening of the fragile lactone E-ring of the camptothecin scaffold.

-

-

Radical Initiation (Fenton Cascade): Introduce a catalytic amount of

(0.2 eq). Begin dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq) over 2 hours[4].-

Causality: Dropwise addition maintains a steady, low steady-state concentration of ethyl radicals, favoring controlled C11 alkylation over non-specific polymerization or oxidative cleavage.

-

-

In-Process Control (IPC) & Self-Validation: Monitor the reaction via HPLC (C18 column, acidic mobile phase). The system validates itself kinetically: the transient peak of SN-38 will rise and subsequently plateau, followed by the emergence of a more lipophilic peak (Impurity G) at a higher relative retention time (RRT). Terminate the reaction when the SN-38 peak area drops below 15%.

-

Quench and Extraction: Quench the reaction by pouring the mixture into ice-cold purified water[4]. Extract the aqueous phase with chloroform (

) three times. Wash the combined organic layers with brine and dry over anhydrous -

Chromatographic Isolation: Concentrate the organic layer in vacuo and load onto a silica gel column. Elute using a gradient of Dichloromethane : Methanol : Triethylamine (100:3:1 v/v/v)[4].

-

Causality: The addition of Triethylamine (

) is mandatory. It prevents the tailing of the highly polar C10-phenol and lactone moieties on the acidic silica stationary phase, ensuring sharp band resolution between SN-38 and Impurity G.

-

-

Crystallization: Evaporate the target fractions and recrystallize from ethanol/water to yield 7,11-diethyl-10-hydroxycamptothecin as a yellow solid[].

Analytical Characterization & Data Presentation

To verify the structural integrity of the synthesized reference standard, cross-reference the batch analytical data against the established physicochemical profile of Irinotecan EP Impurity G.

| Parameter | Specification / Value |

| Chemical Name | (4S)-4,8,11-triethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |

| Common Name | 7,11-Diethyl-10-hydroxycamptothecin |

| Pharmacopeial Designation | Irinotecan EP Impurity G / USP Related Compound (Procedure 2)[][] |

| CAS Registry Number | 947687-01-6[1] |

| Molecular Formula | |

| Molecular Weight | 420.47 g/mol [] |

| Monoisotopic Mass | 420.1685 Da |

| Physical Appearance | Yellow Solid[] |

| Target Purity (HPLC) | > 95.0%[] |

Conclusion

The synthesis of 7,11-Diethyl-10-hydroxycamptothecin is a prime example of harnessing an adverse side-reaction for analytical benefit. By understanding the electronic activation of the camptothecin A-ring by the C10-hydroxyl group, process chemists can deliberately force the Minisci cascade into over-alkylation. The resulting highly pure reference standard is indispensable for validating the clearance of Impurity G during the GMP manufacturing of Irinotecan.

References

- Source: chemicalbook.

- Source: google.

- CAS 947687-01-6 (Irinotecan EP Impurity G)

- Source: bocsci.

- Source: google.

Sources

The Chemical and Analytical Profiling of 7,11-Diethyl-10-hydroxycamptothecin: An In-Depth Guide to Irinotecan Impurity G

Executive Summary

Irinotecan is a highly potent semi-synthetic camptothecin derivative utilized globally as a topoisomerase I inhibitor for the treatment of colorectal and small-cell lung cancers. As a prodrug, it undergoes in vivo conversion to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38). During the complex multi-step synthesis of Irinotecan, various process-related impurities are generated[1]. Among the most structurally significant is 7,11-Diethyl-10-hydroxycamptothecin , officially designated as Irinotecan EP Impurity G [].

This whitepaper provides an authoritative, in-depth analysis of Impurity G, detailing its mechanistic origins via over-alkylation, its physicochemical profile, and the self-validating analytical methodologies required for its rigorous regulatory control under ICH Q3A(R2) guidelines[3].

Structural and Physicochemical Profiling

Understanding the structural nuances between the API, its active metabolite (SN-38), and Impurity G is the first step in developing robust separation methodologies. Impurity G differs from SN-38 solely by the presence of an additional ethyl group at the C-11 position[].

Comparative Physicochemical Data

| Property | Irinotecan (API) | SN-38 (Impurity E) | 7,11-Diethyl-10-hydroxycamptothecin (Impurity G) |

| CAS Number | 97682-44-5 | 86639-52-3 | 947687-01-6 |

| Molecular Formula | C33H38N4O6 | C22H20N2O5 | C24H24N2O5 |

| Molecular Weight | 586.68 g/mol | 392.40 g/mol | 420.46 g/mol |

| Key Structural Feature | Bis-piperidine carbamate at C-10 | Hydroxyl at C-10, Ethyl at C-7 | Hydroxyl at C-10, Ethyl at C-7 and C-11 |

| Pharmacopeial Status | Active Pharmaceutical Ingredient | EP Impurity E / Active Metabolite | EP Impurity G |

Mechanistic Origins: The Over-Alkylation Pathway

The synthesis of Irinotecan relies heavily on the intermediate SN-38. The most common synthetic route to SN-38 involves a Minisci-type radical alkylation of 10-hydroxycamptothecin[1]. This reaction utilizes propionaldehyde as the alkyl source, catalyzed by a radical initiator system (e.g., hydrogen peroxide and iron(II) sulfate) in an acidic medium.

The Causality of Impurity G Formation: The target of this radical alkylation is the highly electron-deficient C-7 position of the camptothecin core. However, the hydroxyl group at C-10 acts as a strong electron-donating group via resonance. This localized electron donation significantly increases the electron density at the ortho position (C-11).

If the reaction kinetics are poorly controlled—such as through the introduction of excess propionaldehyde equivalents or extended reaction times—the C-11 position becomes susceptible to secondary radical attack. This over-alkylation directly yields 7,11-diethyl-10-hydroxycamptothecin (Impurity G)[1][].

Divergent synthetic pathways showing the formation of SN-38 and Impurity G via radical alkylation.

Analytical Methodologies: Self-Validating Detection Protocols

Because Impurity G and SN-38 share near-identical polarities, achieving baseline resolution requires highly optimized chromatography. Furthermore, all camptothecins possess an

The Causality of Method Design: To prevent chromatographic splitting (where the molecule elutes as two distinct peaks representing the open and closed forms) and ensure accurate quantification, the entire analytical system must be strictly buffered to an acidic pH (< 4.0)[4].

Step-by-Step Self-Validating HPLC-UV Protocol

Step 1: Sample Preparation

-

Diluent: Prepare a diluent consisting of Acetonitrile:Methanol:Acidic Buffer (pH 3.0) in a 1:1:2 ratio[4].

-

Extraction: Dissolve the Irinotecan API sample to a final concentration of 1.0 mg/mL. The acidic diluent immediately forces the lactone equilibrium to the closed, intact state.

Step 2: Chromatographic Conditions

-

Column: C18 stationary phase (4.6 mm × 250 mm, 5 µm particle size)[4].

-

Mobile Phase A: 0.05 M Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.

-

Mobile Phase B: 100% HPLC-grade Acetonitrile.

-

Flow Rate & Detection: 1.0 mL/min; UV detection at 220 nm[4].

-

Gradient Profile: A slow ramp from 20% B to 60% B over 40 minutes to separate the structurally similar hydrophobic impurities.

Step 3: System Suitability Testing (The Self-Validation Mechanism) Before analyzing the API, the system must validate its own resolving power using a standard mixture of Irinotecan, SN-38, and Impurity G.

-

Validation Logic: The system evaluates the resolution (

) between the SN-38 peak and the Impurity G peak. -

Acceptance Criteria:

and a tailing factor for Irinotecan

Self-validating HPLC workflow ensuring lactone stability and baseline resolution.

Pharmacological & Toxicological Implications

The biological efficacy of Irinotecan relies on the ability of SN-38 to intercalate into the DNA-Topoisomerase I cleavage complex. This intercalation demands a highly planar molecular geometry.

While the C-7 ethyl group of SN-38 projects into a solvent-exposed region of the binding pocket without causing interference, the introduction of a second ethyl group at the C-11 position in Impurity G introduces significant steric bulk adjacent to the critical C-10 hydroxyl group. This steric hindrance disrupts the delicate hydrogen-bonding network required for stable ternary complex formation. Consequently, Impurity G is pharmacologically distinct from the API and possesses an uncharacterized toxicity profile, mandating strict regulatory oversight[3].

Regulatory Control and Thresholds

Under the ICH Q3A(R2) guidelines for Impurities in New Drug Substances, any impurity present in an API must be strictly monitored to ensure patient safety[3].

For a high-potency chemotherapeutic agent like Irinotecan (where the maximum daily dose dictates stringent limits), the regulatory thresholds for Impurity G are typically defined as follows:

-

Reporting Threshold: 0.05%[3]

-

Identification Threshold: 0.10% or 1.0 mg per day intake (whichever is lower)[3]

-

Qualification Threshold: 0.15% or 1.0 mg per day intake (whichever is lower)[3]

By utilizing the self-validating HPLC methodology outlined above, pharmaceutical manufacturers can ensure that 7,11-Diethyl-10-hydroxycamptothecin remains well below the 0.15% qualification threshold, thereby guaranteeing the safety and efficacy of the final Irinotecan drug product.

References

- An In-Depth Technical Guide to the Synthesis and Characterization of Irinotecan Impurities. Benchchem.

- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (europa.eu).

- Irinotecan Hydrochloride - USP-NF. United States Pharmacopeia.

- Irinotecan and Impurities. BOC Sciences.

Sources

Comprehensive Technical Whitepaper on 7,11-Diethyl-10-hydroxycamptothecin: Physicochemical Profiling, Analytical Methodologies, and Regulatory Significance

Executive Summary

The development and manufacturing of camptothecin-derived DNA topoisomerase I inhibitors, such as Irinotecan (CPT-11), demand rigorous control over synthetic intermediates and degradation products. 7,11-Diethyl-10-hydroxycamptothecin (officially designated as Irinotecan EP Impurity G) is a critical byproduct formed during the alkylation phases of API synthesis. This whitepaper provides an authoritative guide on its molecular characteristics, its mechanistic origin, and the self-validating analytical protocols required for its quantification in pharmaceutical quality control and drug development.

Chemical Profiling and Structural Elucidation

7,11-Diethyl-10-hydroxycamptothecin is characterized by the addition of two ethyl groups at the 7- and 11-positions of the camptothecin core. This structural modification differentiates it from the mono-ethylated active metabolite SN-38 (7-ethyl-10-hydroxycamptothecin). Accurate molecular weight and formula determination are foundational for mass spectrometric detection, structural verification, and regulatory documentation[1].

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | 7,11-Diethyl-10-hydroxycamptothecin |

| IUPAC Name | (4S)-4,8,11-Triethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |

| CAS Registry Number | 947687-01-6 |

| Molecular Formula | C₂₄H₂₄N₂O₅ |

| Molecular Weight | 420.46 g/mol |

| Pharmacopeial Designation | Irinotecan EP Impurity G / USP Procedure 2 Impurity |

| Physical Appearance | Light-yellow solid |

Data supported by authoritative chemical databases including BOC Sciences[] and Sigma-Aldrich[3].

Mechanistic Context: Synthetic Divergence

To understand why 7,11-Diethyl-10-hydroxycamptothecin must be strictly monitored, one must examine the causality of its formation. During the semi-synthesis of Irinotecan from natural 10-hydroxycamptothecin, a radical substitution reaction is employed to introduce an ethyl group at the C7 position, yielding SN-38.

However, due to the electronic distribution across the quinoline ring, the C11 position is also susceptible to electrophilic attack. Over-alkylation results in the di-ethylated byproduct (Impurity G). If not rigorously purged, this impurity carries over into the final esterification step, compromising the purity and safety profile of the Irinotecan Active Pharmaceutical Ingredient (API).

Figure 1: Synthetic divergence illustrating the formation of 7,11-Diethyl-10-hydroxycamptothecin.

Analytical Methodologies: Self-Validating HPLC-MS/MS Protocol

Because 7,11-Diethyl-10-hydroxycamptothecin is structurally homologous to the API and other intermediates, standard UV detection often lacks the specificity required for trace-level quantification. We recommend a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach designed specifically for camptothecin derivatives.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation & Stabilization

-

Action: Dissolve 10 mg of the Irinotecan API sample in 10 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

-

Causality: Camptothecin derivatives possess an E-ring lactone that undergoes spontaneous, pH-dependent hydrolysis to an inactive carboxylate form at pH > 6.0. The addition of 0.1% Formic Acid (lowering pH to ~2.7) is strictly required to lock the lactone ring in its closed state, preventing peak splitting and ensuring accurate quantification.

Step 2: Chromatographic Separation

-

Action: Inject 5 µL of the prepared sample onto a sub-2-micron C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

-

Causality: The C18 stationary phase interacts effectively with the hydrophobic ethyl groups. The ultra-high resolution of the 1.7 µm particles is necessary to baseline-resolve the di-ethylated Impurity G from the mono-ethylated SN-38, which otherwise co-elute due to their similar lipophilicity.

Step 3: Gradient Elution Execution

-

Action: Execute the gradient profile outlined in Table 2 using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

-

Causality: Starting with a highly aqueous mobile phase focuses the analytes at the head of the column. Ramping the organic modifier (Acetonitrile) to 80% ensures the complete elution of the highly lipophilic 7,11-diethyl moiety, preventing carryover into subsequent injections.

Table 2: HPLC Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

| 0.0 | 90 | 10 | 0.4 |

| 2.0 | 90 | 10 | 0.4 |

| 8.0 | 20 | 80 | 0.4 |

| 10.0 | 20 | 80 | 0.4 |

| 10.1 | 90 | 10 | 0.4 |

| 13.0 | 90 | 10 | 0.4 |

Step 4: Mass Spectrometry Detection

-

Action: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the precursor ion at m/z 421.2 [M+H]⁺ for 7,11-Diethyl-10-hydroxycamptothecin.

-

Causality: The basic quinoline nitrogen within the camptothecin scaffold readily accepts a proton in the acidic mobile phase. This makes positive ESI highly sensitive, allowing for parts-per-million (ppm) level detection of the impurity without matrix interference.

Figure 2: Self-validating LC-MS/MS workflow for the quantification of Impurity G.

Regulatory Implications and Trustworthiness

Regulatory bodies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), strictly mandate the profiling of impurities in oncology drugs to ensure patient safety and drug efficacy. 7,11-Diethyl-10-hydroxycamptothecin is officially recognized as Irinotecan EP Impurity G[]. Because it is a structurally alerting compound with potential off-target topoisomerase-interacting activity, its limit in the final API is typically restricted to ≤ 0.15% according to ICH Q3A(R2) guidelines. Utilizing the validated LC-MS/MS protocol described above ensures that analytical laboratories can confidently meet these stringent regulatory thresholds.

References

-

Title: 947687-01-6 | CAS DataBase - ChemicalBook: 7,11-Diethyl-10-hydroxycaMptothecin Source: ChemicalBook URL: 1[1]

-

Title: 7,11-Diethyl-10-hydroxycamptothecin | 947687-01-6 Source: Sigma-Aldrich URL: 3[3]

-

Title: CAS 947687-01-6 (Irinotecan EP Impurity G) Source: BOC Sciences URL: []

Sources

discovery and origin of 7,11-Diethyl-10-hydroxycamptothecin

An In-Depth Technical Guide to the Discovery and Origin of 7-Ethyl-10-hydroxycamptothecin (SN-38)

Abstract

7-Ethyl-10-hydroxycamptothecin, widely known as SN-38, stands as a cornerstone in the landscape of topoisomerase I inhibitors and cancer chemotherapy. This technical guide provides a comprehensive exploration of its origins, beginning with the serendipitous discovery of its parent compound, camptothecin, from a natural source. We will detail the principles of bioactivity-guided fractionation that led to the isolation of camptothecin and elucidate the subsequent journey of chemical innovation and rational drug design that culminated in the synthesis of SN-38. This document explains the causal chemistry behind its enhanced potency, details the experimental protocols for its synthesis, and presents its mechanism of action. Intended for researchers, scientists, and drug development professionals, this guide synthesizes historical context with technical data to provide a complete understanding of this pivotal anticancer agent.

The Natural Genesis: Discovery of the Camptothecin Scaffold

The story of SN-38 begins with its natural precursor, camptothecin. In the 1960s, a large-scale screening of natural products by the National Cancer Institute (NCI) identified potent cytotoxic activity in extracts from the bark and wood of the Chinese "happy tree," Camptotheca acuminata.[1][2] This discovery was the work of Drs. Monroe E. Wall and Mansukh C. Wani, who employed a meticulous process known as bioactivity-guided fractionation to isolate the active compound.[1][3]

This technique is a foundational workflow in natural product chemistry, systematically partitioning a complex mixture while using a biological assay to track the activity at each step. The most potent fractions are iteratively sub-fractionated until a pure, active compound is isolated.

Experimental Protocol: Bioactivity-Guided Fractionation of Camptotheca acuminata

This protocol is a generalized representation of the methods used in the 1960s for the isolation of camptothecin.

Objective: To isolate the cytotoxic compound from C. acuminata.

Materials:

-

Dried and ground wood/bark of C. acuminata.

-

Solvents: Ethanol, Chloroform, Hexane, Ethyl Acetate.

-

Chromatography columns and packing materials (e.g., Silica Gel, Alumina).

-

In vitro cytotoxicity assay (e.g., KB human oral epidermoid carcinoma cells) and in vivo mouse leukemia models (e.g., L1210).[1]

Methodology:

-

Crude Extraction:

-

Macerate approximately 20 kg of the dried plant material with 95% ethanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure to yield a dark, viscous crude extract.

-

-

Initial Solvent Partitioning:

-

Suspend the crude extract in water and perform a liquid-liquid extraction with a series of immiscible solvents of increasing polarity (e.g., Hexane, Chloroform, Ethyl Acetate).

-

Evaporate the solvent from each fraction.

-

Bioassay Point 1: Test each of the resulting fractions for cytotoxicity. The chloroform extract typically showed the highest potency.[3]

-

-

Column Chromatography (Iterative):

-

Subject the most active fraction (chloroform extract) to column chromatography on a silica gel stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate.

-

Collect numerous small fractions.

-

Bioassay Point 2: Test each fraction for cytotoxicity. Potent activity will be localized to a specific set of contiguous fractions.

-

-

Fraction Pooling and Re-Chromatography:

-

Pool the most active fractions from the previous step and concentrate them.

-

Repeat the column chromatography process on the pooled, enriched fraction, potentially using a different stationary phase (e.g., alumina) or a more refined solvent gradient to achieve better separation.

-

Bioassay Point 3: Continue to test the resulting sub-fractions to pinpoint the activity.

-

-

Crystallization and Isolation:

-

Concentrate the most potent fraction from the final chromatography step.

-

Induce crystallization by slow evaporation or by dissolving in a minimal amount of hot solvent and allowing it to cool slowly.

-

The resulting pure, crystalline substance was identified as camptothecin.[3]

-

From Natural Lead to Potent Analog: The Synthesis of SN-38

While a landmark discovery, camptothecin itself faced significant clinical hurdles, primarily its poor water solubility and severe toxicity. This prompted extensive research into synthetic analogs to improve its therapeutic index. The prodrug irinotecan (CPT-11) was developed to address solubility, but its efficacy relies on its metabolic conversion to the highly active form: 7-Ethyl-10-hydroxycamptothecin (SN-38).[4][5][6] SN-38 is estimated to be 100 to 1,000 times more potent than irinotecan itself.[7][8]

Rationale for Chemical Modifications

The development of SN-38 was a result of systematic structure-activity relationship (SAR) studies. The key modifications from the parent camptothecin are:

-

7-Ethyl Group: Substitution at the 7-position with an alkyl group, such as ethyl, was found to enhance the stability of the molecule and increase its potency.[9] This modification is thought to favorably influence the interaction with the topoisomerase I-DNA complex.

-

10-Hydroxy Group: The addition of a hydroxyl group at the 10-position also contributes to enhanced antitumor activity.[9] This functional group can participate in hydrogen bonding, potentially strengthening the binding within the ternary complex of the drug, DNA, and the enzyme.

These substitutions synergistically created a molecule with a superior cytotoxicity profile compared to the original camptothecin.

Experimental Protocol: Total Synthesis of SN-38

Multiple synthetic routes to SN-38 have been developed. The following protocol is a representative multi-step synthesis adapted from published methodologies, such as those employing a Friedländer condensation.[3][10]

Objective: To synthesize 7-Ethyl-10-hydroxycamptothecin (SN-38) from commercially available starting materials.

Key Stages:

-

Construction of the substituted quinoline AB-ring system.

-

Formation of the C-ring.

-

Construction of the DE-ring system to complete the pentacyclic core.

Representative Methodology (Conceptual Steps):

-

Friedländer Condensation (AB-Ring Formation):

-

React 1-(2-amino-5-hydroxyphenyl)-propan-1-one (AHPP) with a suitable β-keto ester in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., FeCl₃) in a solvent mixture like toluene and acetic acid.[3][11][12]

-

Heat the mixture to reflux (typically above 100°C) for several hours.[11][12]

-

This reaction efficiently constructs the 7-ethyl-10-hydroxy-substituted quinoline core, which constitutes the A and B rings of SN-38.

-

-

C-Ring Functionalization:

-

Reduce the ester group on the newly formed quinoline to an alcohol using a reducing agent like Lithium Aluminium Hydride (LiAlH₄).[10]

-

Oxidize the resulting alcohol to an aldehyde.

-

Perform a vinylogous Mukaiyama reaction between the aldehyde and a silyl enol ether to introduce the necessary carbon framework for the C-ring.[3]

-

-

DE-Ring Annulation (Pentacycle Completion):

-

Employ an intramolecular Diels-Alder reaction or a similar cyclization strategy to form the D and E rings in a single, efficient step.[3]

-

This key step establishes the complete pentacyclic structure of the camptothecin core.

-

-

Final Stereochemical Control and Deprotection:

-

Introduce the chiral hydroxyl group at the C-20 position with the correct (S)-stereochemistry using an asymmetric dihydroxylation reaction.[3]

-

If protecting groups were used for the 10-hydroxy group during the synthesis, remove them in the final step (e.g., using hydrobromic acid) to yield the final product.[6]

-

Purify the final product by crystallization or trituration to yield SN-38 as an off-white or light yellow solid.[13]

-

Mechanism of Action and Potency

Inhibition of Topoisomerase I

SN-38 exerts its potent cytotoxic effects by inhibiting DNA topoisomerase I.[4][8][14] This nuclear enzyme is essential for relieving torsional strain in DNA during replication and transcription by creating transient single-strand breaks.[6]

The mechanism proceeds as follows:

-

Complex Formation: Topoisomerase I cleaves one strand of the DNA helix, forming a covalent intermediate known as the "cleavable complex."

-

Drug Stabilization: SN-38 intercalates into this complex, binding to both the enzyme and the DNA.[4][15] This stabilizes the cleavable complex, preventing the enzyme from re-ligating the broken DNA strand.

-

Replication Fork Collision: When a DNA replication fork encounters this stabilized ternary complex, it leads to a collision that converts the single-strand break into a permanent and lethal double-strand break.[5][15]

-

Apoptosis: The accumulation of these double-strand breaks triggers cell cycle arrest, primarily in the S phase, and ultimately induces programmed cell death (apoptosis).[4][6]

Quantitative Data: In Vitro Cytotoxicity

The superior potency of SN-38 compared to its prodrug, irinotecan, is evident from in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's effectiveness.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Irinotecan | HT-29 | Colon Carcinoma | 7.7 ± 1.0 |

| SN-38 | HT-29 | Colon Carcinoma | 0.099 ± 0.001 |

| Irinotecan | HCT116 | Colorectal Cancer | > 10 (low sensitivity) |

| SN-38 | HCT116 | Colorectal Cancer | ~0.04 (high sensitivity) |

| Irinotecan | A549 | Lung Cancer | 7.7 ± 1.0 |

| SN-38 | A549 | Lung Cancer | 0.091 ± 0.002 |

Data compiled from multiple sources for illustrative purposes. Actual values can vary based on experimental conditions.[16][17][18] As the data clearly indicates, SN-38 is consistently more potent by several orders of magnitude across different cancer cell lines.

Conclusion

The journey from the crude extract of Camptotheca acuminata to the highly potent, synthetically derived SN-38 is a testament to the power of combining natural product discovery with medicinal chemistry. The initial bioactivity-guided fractionation provided a novel chemical scaffold with a unique mechanism of action. Subsequent SAR-driven chemical modifications, specifically the addition of the 7-ethyl and 10-hydroxy groups, successfully addressed the limitations of the parent compound, leading to an agent with profoundly enhanced anticancer activity. SN-38 remains a critical molecule in oncology, both as the active form of the widely used drug irinotecan and as a lead compound for the development of next-generation topoisomerase I inhibitors and antibody-drug conjugates. This guide has provided the foundational and technical details of its discovery and origin, offering valuable insights for the ongoing development of targeted cancer therapies.

References

-

American Chemical Society. (2003). The Discovery of Camptothecin and Taxol®. ACS Professional Education. [Link]

-

ClinPGx. (n.d.). Irinotecan Pathway, Pharmacodynamics. PharmGKB. [Link]

-

Principles of Antineoplastic Therapy. (2007, January 15). TOPOISOMERASE I – TARGETING DRUGS. [Link]

-

Yao, Y. S., Liu, J. L., Xi, J., Miu, B., Liu, G. S., Wang, S., Meng, L., & Yao, Z. J. (2011). Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38) and its application to the development of C18-functionalized camptothecin derivatives. Chemistry (Weinheim an der Bergstrasse, Germany), 17(37), 10462–10469. [Link]

-

ResearchGate. (n.d.). Synthesis of the SN-38-based linkers. [Link]

-

Wang, X., Zhang, H., & Chen, Y. (2015). Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients. PLoS ONE, 10(9), e0138377. [Link]

-

Yao, Y. S., Liu, J. L., Xi, J., Miu, B., Liu, G. S., Wang, S., Meng, L., & Yao, Z. J. (2011). Total Synthesis of 7-Ethyl-10-hydroxycamptothecin (SN38) and its Application to the Development of C18-Functionalized Camptothecin Derivatives. ResearchGate. [Link]

-

Guichard, S., Cussac, D., Hennebelle, I., Bugat, R., & Canal, P. (1997). Determinants of CPT-11 and SN-38 activities in human lung cancer cells. British Journal of Cancer, 76(6), 759–766. [Link]

-

ResearchGate. (n.d.). Diagram of antitumor mechanism for topoisomerase I (topo I) inhibitors. [Link]

- Google Patents. (n.d.). US20080103309A1 - Process for the Manufacturing of 7-Ethyl-10-Hydroxy Camptothecin.

-

Wang, S., Li, Y., & Gao, Y. (2023). Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions. Molecules, 28(12), 4931. [Link]

-

Creative Diagnostics. (n.d.). Anti-Tumor Mechanism of SN38. [Link]

-

Liu, Y., Li, Y., & Liu, X. (2022). Research Progress of SN38 Drug Delivery System in Cancer Treatment. Frontiers in Oncology, 12, 888126. [Link]

-

Li, W., Li, Y., & Wang, Y. (2021). Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates. Frontiers in Chemistry, 9, 792613. [Link]

-

ResearchGate. (n.d.). IC50 values (μM) of IT-141 compared to free SN-38 and irinotecan in cancer cell lines. [Link]

-

Yang, C., Xia, A. J., Du, C. H., Hu, M. X., Gong, Y. L., Tian, R., Jiang, X., & Xie, Y. M. (2022). Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents. Frontiers in Pharmacology, 13, 1061914. [Link]

-

ResearchGate. (n.d.). IC 50 range of free SN-38, irinotecan, mPEO-b-PBCL/SN-38, and mPEO-b-PCCL/SN-38. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Irinotecan?. [Link]

-

Wang, X., Cheng, Z., & Zhu, J. (2014). Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs. Molecules, 19(12), 19947–19960. [Link]

-

Moon, S. J., Kovaliov, M., & Borzillary, S. (2014). Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy. Journal of Medicinal Chemistry, 57(15), 6334–6344. [Link]

-

European Patent Office. (2009, October 21). PROCESS FOR THE MANUFACTURING OF 7-ETHYL-10-HYDROXY CAMPTOTHECIN - EP 1846412 B1. [Link]

-

Creative Diagnostics. (n.d.). Anti-Tumor Mechanism of SN38. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, characterization, and evaluation of mPEG–SN38 and mPEG–PLA–SN38 micelles for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38) and its application to the development of C18-functionalized camptothecin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Irinotecan? [synapse.patsnap.com]

- 7. Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. US20080103309A1 - Process for the Manufacturing of 7-Ethyl-10-Hydroxy Camptothecin - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora | MDPI [mdpi.com]

- 15. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 16. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Structural Analogs of 7,11-Diethyl-10-Hydroxycamptothecin: Mechanistic Insights, Synthetic Pathways, and Topoisomerase I Inhibition

Executive Summary

Within the landscape of oncology drug development, the camptothecin (CPT) family remains a cornerstone of targeted chemotherapy. While Irinotecan and its active metabolite SN-38 (7-ethyl-10-hydroxycamptothecin) are well-documented, the structural analog 7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6) occupies a critical niche. Officially recognized as Irinotecan EP Impurity G 1, this compound emerges as a highly lipophilic byproduct during the synthesis of Irinotecan 2.

This technical whitepaper provides an in-depth analysis of 7,11-diethyl-10-hydroxycamptothecin and its structural analogs. By deconstructing their shared mechanism of action, structure-activity relationships (SAR), and chromatographic behaviors, this guide equips analytical chemists and pharmacologists with the theoretical and practical frameworks necessary for impurity profiling and novel analog development.

Structural Biology & Mechanism of Action

The Topoisomerase I Poisoning Paradigm

All active structural analogs of 7,11-diethyl-10-hydroxycamptothecin function as DNA Topoisomerase I (Top1) poisons. Top1 is an essential enzyme that alleviates torsional strain ahead of the replication fork by inducing transient single-strand breaks in the DNA backbone 3.

Unlike traditional inhibitors that block enzymatic activity entirely, CPT analogs intercalate into the DNA cleavage site, binding selectively to the Top1-DNA covalent complex 4. This ternary complex stabilization is mediated by critical hydrogen bonds between the analog's E-ring lactone and enzyme residues such as Arg364, as well as interactions with Asp533 5. By physically blocking the re-ligation of the DNA strand, the replication fork collides with the stabilized complex during the S-phase, generating lethal double-strand breaks (DSBs) that trigger apoptosis 3.

Diagram 1: The Topoisomerase I inhibition pathway driven by CPT analog intercalation.

Comparative Structural Analysis & SAR

The pentacyclic core (rings A through E) of camptothecin is highly sensitive to substitution. The structural variations among 7,11-diethyl-10-hydroxycamptothecin and its primary analogs dictate their pharmacokinetic profiles and binding affinities.

-

The E-Ring (Lactone): The

-hydroxy lactone ring with an (S)-configuration at C20 is an absolute requirement for Top1 poisoning 6. -

A-Ring Substitutions (C10, C11): A hydroxyl group at C10 (as seen in SN-38 and Impurity G) significantly enhances cytotoxicity by strengthening hydrogen bonding within the ternary complex 5. The addition of an ethyl group at C11 in Impurity G introduces steric bulk, which alters the binding kinetics compared to SN-38.

-

B-Ring Substitutions (C7): Alkyl substitution at C7 (e.g., the ethyl group in SN-38 and Impurity G) increases lipophilicity, which inversely correlates with the irreversible opening of the lactone ring in human plasma, thereby enhancing drug stability 6.

Quantitative Structural Comparison

| Compound | C7 (B-Ring) | C10 (A-Ring) | C11 (A-Ring) | Molecular Weight | Clinical / Analytical Role |

| Camptothecin (CPT) | -H | -H | -H | 348.35 g/mol | Parent Alkaloid / Lead Compound |

| SN-38 | -Ethyl | -OH | -H | 392.40 g/mol | Active Metabolite of Irinotecan 7 |

| 7,11-Diethyl-10-OH-CPT | -Ethyl | -OH | -Ethyl | 420.47 g/mol | Irinotecan EP Impurity G 1 |

| Irinotecan (Prodrug) | -Ethyl | -[Dipiperidino] | -H | 586.68 g/mol | FDA-Approved Chemotherapeutic |

Self-Validating Analytical Protocol for Impurity Profiling

Because 7,11-diethyl-10-hydroxycamptothecin is a critical impurity in the synthesis of Irinotecan, robust analytical separation from its analogs (specifically SN-38) is mandatory for API release testing.

Principle of Causality

The camptothecin E-ring is highly susceptible to pH-dependent hydrolysis. At physiological or alkaline pH, it opens to form an inactive carboxylate, leading to split chromatographic peaks. Causality: Maintaining a strictly acidic mobile phase (pH 3.5) forces the equilibrium toward the closed lactone form. Furthermore, the dual ethyl groups at C7 and C11 render Impurity G significantly more lipophilic than SN-38. On a C18 stationary phase, this increased hydrophobicity causes Impurity G to partition more strongly into the stationary phase, resulting in a longer retention time and guaranteeing baseline resolution.

Step-by-Step RP-HPLC-MS/MS Methodology

Step 1: Sample Preparation

-

Action: Dissolve 10 mg of Irinotecan API in 10 mL of Methanol:0.1% Formic Acid (50:50 v/v).

-

Validation Check: The solution must be completely clear. Any particulate matter indicates incomplete dissolution of highly lipophilic analogs, which will skew quantitation.

Step 2: Chromatographic Separation

-

Column: C18 reversed-phase (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution.

-

Phase A: 10 mM Ammonium Acetate buffer adjusted to pH 3.5 with glacial acetic acid.

-

Phase B: 100% Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

Step 3: Detection & System Suitability (Self-Validation)

-

Action: Monitor the eluent via UV/Vis at 370 nm (optimal for the conjugated pentacyclic core).

-

Validation Check: The protocol is only valid if the System Suitability Test (SST) passes. The chromatographic resolution (

) between the SN-38 peak and the 7,11-diethyl-10-hydroxycamptothecin (Impurity G) peak must be

Step 4: Orthogonal Mass Spectrometry (ESI+)

-

Action: Divert the flow to an ESI-MS/MS system operating in positive ion mode.

-

Validation Check: Confirm the identity of Impurity G by isolating the

precursor ion at

Diagram 2: Self-validating RP-HPLC-MS/MS workflow for isolating and quantifying Impurity G.

References

-

"Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients." PubMed Central (PMC). Available at:[Link]

-

"Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us." MDPI. Available at:[Link]

-

"Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model." PubMed. Available at:[Link]

-

"Camptothecin." Wikipedia. Available at:[Link]

-

"Irinotecan-impurities." Pharmaffiliates. Available at:[Link]

Sources

- 1. 7,11-Diethyl-10-hydroxycaMptothecin | 947687-01-6 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Camptothecin - Wikipedia [en.wikipedia.org]

- 7. 7-Ethyl-10-hydroxycamptothecin | 86639-52-3 [chemicalbook.com]

Application Note & Protocol: Mass Spectrometric Characterization of 7,11-Diethyl-10-hydroxycamptothecin

Abstract

This document provides a comprehensive guide to the analysis of 7,11-Diethyl-10-hydroxycamptothecin, a potent derivative of the topoisomerase I inhibitor, camptothecin. As an analogue of significant interest in oncological research and drug development, its precise characterization is paramount.[1][2] This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, from sample preparation to data interpretation. We delve into the underlying principles of ionization and fragmentation specific to the camptothecin scaffold, offering field-proven insights to guide researchers in achieving high-quality, reproducible results. The methodologies described herein are designed for qualitative identification and can be adapted for quantitative analysis in various research contexts.

Introduction: The Significance of Camptothecin Analogue Characterization

Camptothecin and its derivatives represent a critical class of anti-cancer agents that function by inhibiting DNA topoisomerase I, an enzyme essential for DNA replication and repair.[2] The parent compound, camptothecin (CPT), demonstrated significant anti-tumor activity, but its clinical development was hampered by poor water solubility and adverse side effects. This led to the synthesis of numerous analogues, including the FDA-approved drugs irinotecan and topotecan, to improve its therapeutic index.[2]

7,11-Diethyl-10-hydroxycamptothecin is a specific analogue whose structural modifications are intended to modulate its physicochemical properties and biological activity. Accurate and sensitive analytical methods are crucial for its study, whether as a novel drug candidate, a metabolite, or an impurity in a related drug substance.[1][3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for this purpose, making it the gold standard for pharmacokinetic and characterization studies of such compounds.[4][5]

This guide explains the causality behind key experimental choices, from solvent selection to collision energy, to provide a self-validating protocol for researchers, scientists, and drug development professionals.

Analyte Profile: 7,11-Diethyl-10-hydroxycamptothecin

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

| Property | Value | Source |

| Chemical Name | (S)-4-ethyl-4-hydroxy-8,11-diethyl-1,12-dihydro-4H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-3,14-dione | N/A |

| Molecular Formula | C₂₄H₂₄N₂O₅ | [6] |

| Molecular Weight | 420.46 g/mol | [6] |

| Exact Mass | 420.1685 Da | Calculated |

| CAS Number | 947687-01-6 | [1][7] |

| Core Structure | Pentacyclic ring system with an α-hydroxy lactone E-ring | [2] |

Core Principles: Ionization and Fragmentation of Camptothecins

The structure of 7,11-Diethyl-10-hydroxycamptothecin is highly amenable to analysis by Electrospray Ionization (ESI) mass spectrometry.

Ionization: ESI is the preferred ionization technique for camptothecin derivatives due to their polarity and the presence of basic nitrogen atoms in the quinoline ring system.[8] Analysis is performed in positive ion mode , where the acidic mobile phase promotes protonation, leading to the formation of the abundant protonated molecule, [M+H]⁺.

Fragmentation: Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) provides structural confirmation. The fragmentation of the camptothecin scaffold is well-documented and follows a predictable pattern, which is crucial for identification.[9][10]

-

Primary Fragmentation: The most characteristic fragmentation event is the neutral loss of carbon dioxide (CO₂, 44 Da) from the α-hydroxy lactone E-ring.[10][11][12] This is a retro-Diels-Alder (RDA) type reaction and results in a highly stable, intense product ion.[9]

-

Secondary Fragmentation: The product ion from the initial CO₂ loss can undergo further fragmentation, typically involving the loss of neutral species like carbon monoxide (CO, 28 Da) or ethylene (C₂H₄, 28 Da) from the ring system.[10][12]

These predictable fragmentation pathways allow for the development of highly specific Multiple Reaction Monitoring (MRM) assays for quantification.

Integrated Workflow for LC-MS/MS Analysis

The following diagram outlines the comprehensive workflow for the analysis of 7,11-Diethyl-10-hydroxycamptothecin.

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Standard Solution)

This protocol is for the preparation of a calibration standard from a pure reference compound. For complex matrices like plasma, a protein precipitation or solid-phase extraction would be necessary.[4][13][14]

-

Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of 7,11-Diethyl-10-hydroxycamptothecin reference standard. Dissolve in 1.0 mL of dimethyl sulfoxide (DMSO). Vortex until fully dissolved. This stock is stable when stored at -20°C.

-

Intermediate Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.

-

Working Solution (100 ng/mL): Dilute 10 µL of the intermediate solution into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This minimizes solvent mismatch effects during injection.

Protocol 2: Liquid Chromatography (LC)

The goal of the LC method is to achieve good retention and peak shape, separating the analyte from any potential isomers or impurities. A standard reverse-phase C18 column is effective.[15][16]

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent efficiency and resolution for small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times and reduces viscosity. |

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

| Gradient | 5% to 95% B over 5 min | A generic gradient suitable for initial method development. |

Example LC Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Protocol 3: Mass Spectrometry (MS)

The MS is set up to first identify the protonated molecule and then to fragment it for structural confirmation. The parameters below are typical starting points for a modern triple quadrupole or Q-TOF instrument.[11][13]

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI, Positive | Analyte contains basic nitrogens, ideal for protonation. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |

| Source Temp. | 150 °C | Aids in desolvation of droplets. |

| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation for efficient ion transfer. |

| Full Scan Range | m/z 100 - 600 | Covers the expected precursor ion mass. |

| Product Ion Scan | Precursor: m/z 421.17 | Isolates the [M+H]⁺ ion of the analyte. |

| Collision Energy | 25-40 eV | Should be optimized to produce a rich spectrum of fragment ions. |

Expected Results & Data Interpretation

Full Scan Mass Spectrum

In a full scan experiment, the primary ion observed will be the protonated molecule [M+H]⁺.

-

Expected m/z: 421.17 (Monoisotopic)

Tandem Mass Spectrum (MS/MS) and Fragmentation Pathway

The product ion scan of m/z 421.17 is predicted to yield a characteristic fragmentation pattern. The diagram below illustrates the proposed primary fragmentation pathway.

Caption: Proposed fragmentation of 7,11-Diethyl-10-hydroxycamptothecin.

Table of Expected Ions for MRM Development:

For developing a quantitative assay, the following precursor-to-product ion transitions are recommended.

| Transition Name | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| Quantifier | 421.17 | 377.18 | CO₂ |

| Qualifier 1 | 421.17 | 349.18 | CO₂ + CO |

| Qualifier 2 | 421.17 | 321.19 | CO₂ + 2CO |

The most intense and stable transition (typically the loss of CO₂) should be used for quantification, while others serve as qualifiers to ensure specificity.[4]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 7,11-Diethyl-10-hydroxycamptothecin. By leveraging the predictable ionization and fragmentation behavior of the camptothecin scaffold, the described LC-MS/MS method offers high specificity and sensitivity. The provided experimental parameters serve as a robust starting point for method development, enabling researchers to confidently identify and characterize this important compound in various stages of drug discovery and development.

References

-

R Discovery. (1984). Mass spectrometric study of camptothecin and related compounds. Available at: [Link]

-

PubMed. (2013). A liquid chromatography-tandem mass spectrometry method for pharmacokinetics and tissue distribution of a camptothecin quaternary derivative in rats. Available at: [Link]

-

Bio-protocol. (2021). Identification of camptothecin by LC–MS/MS. Available at: [Link]

-

Taylor & Francis Online. (2010). Determination of Camptothecin and 10-Hydroxycamptothecin in Camptotheca acuminata by LC-ESI-MS/MS. Available at: [Link]

-

ResearchGate. (2011). Determination of Camptothecin and 10-Hydroxycamptothecin in Camptotheca acuminata by LC-ESI-MS/MS. Available at: [Link]

-

ResearchGate. (2011). Tandem mass spectra of camptothecin and 9methoxycamptothecin. Available at: [Link]

-

PubMed. (2003). A sensitive and rapid liquid chromatography tandem mass spectrometry method for quantitative determination of 7-ethyl-10-hydroxycamptothecin (SN-38) in human plasma containing liposome-based SN-38 (LE-SN38). Available at: [Link]

-

ResearchGate. (2011). Direct analysis of camptothecin from Nothapodytes nimmoniana by desorption electrospray ionization mass spectrometry (DESI-MS). Available at: [Link]

-

PMC. (2017). Effective Sample Preparations in Imaging Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2015). Mass spectrometry in the pharmacokinetic studies of anticancer natural products. Available at: [Link]

-

GSRS. 7,11-DIETHYL-10-HYDROXY CAMPTOTHECIN. Available at: [Link]

-

Inxight Drugs. 7,11-DIETHYL-10-HYDROXY CAMPTOTHECIN. Available at: [Link]

-

PMC. (2020). Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?. Available at: [Link]

-

Spectroscopy Online. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus ESI. Available at: [Link]

Sources

- 1. 7,11-Diethyl-10-hydroxycaMptothecin | 947687-01-6 [chemicalbook.com]

- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7,11-DIETHYL-10-HYDROXY CAMPTOTHECIN [drugs.ncats.io]

- 4. A liquid chromatography-tandem mass spectrometry method for pharmacokinetics and tissue distribution of a camptothecin quaternary derivative in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 7,11-Diethyl-10-hydroxycamptothecin 95% | CAS: 947687-01-6 | AChemBlock [achemblock.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. bio-protocol.org [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. A sensitive and rapid liquid chromatography tandem mass spectrometry method for quantitative determination of 7-ethyl-10-hydroxycamptothecin (SN-38) in human plasma containing liposome-based SN-38 (LE-SN38) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

Application Note: In Vitro Cytotoxicity Profiling of 7,11-Diethyl-10-hydroxycamptothecin

Executive Summary & Rationale

7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6), commonly referred to as Irinotecan USP Impurity G, is a structurally related analog and synthetic impurity of the widely used chemotherapeutic prodrug Irinotecan and its active metabolite, SN-38 (7-Ethyl-10-hydroxycamptothecin)[1]. In pharmaceutical development, drug formulation, and quality control, profiling the in vitro cytotoxicity of such impurities is critical. It ensures that trace impurities do not introduce off-target toxicities or unpredictable pharmacological variations in the final formulated drug.

This application note provides a comprehensive, self-validating protocol for evaluating the cytotoxicity of 7,11-Diethyl-10-hydroxycamptothecin against human colorectal cancer (CRC) cell lines (HCT116 and HT-29). By utilizing an MTS-based cell viability assay and benchmarking the impurity against SN-38 and Irinotecan, researchers can accurately quantify its relative potency and Topoisomerase I inhibitory activity[2].

Mechanistic Context: Topoisomerase I Inhibition

Like SN-38, 7,11-Diethyl-10-hydroxycamptothecin features a planar pentacyclic ring structure that allows it to intercalate into DNA. The primary mechanism of action for camptothecin derivatives is the highly specific inhibition of DNA Topoisomerase I (Top1)[3].

Causality of Cytotoxicity: The compound does not simply block the enzyme's catalytic function; it actively traps the Top1-DNA cleavage complex (Top1cc)[4]. When a DNA replication fork collides with this trapped complex during the S-phase of the cell cycle, the fork collapses. This event converts easily repairable single-strand DNA breaks into lethal double-strand breaks (DSBs)[4]. This irreversible DNA damage triggers a cascade of signaling events that ultimately lead to apoptosis.

Mechanism of Topoisomerase I inhibition by camptothecin derivatives leading to apoptosis.

Experimental Design: The Self-Validating System

To ensure scientific integrity, every cytotoxicity assay must be designed as a self-validating system. This protocol incorporates specific variables to isolate the true cytotoxic effect of the compound:

-

Cell Line Selection: HCT116 and HT-29 are chosen because colorectal cancer is the primary clinical indication for Irinotecan. These lines possess well-characterized sensitivities to Top1 inhibitors and provide a reliable baseline for comparison[2].

-

Time Causality (72-Hour Incubation): Because camptothecins are S-phase specific, a 72-hour treatment window is strictly required[5]. This duration allows the asynchronous cancer cell population to undergo multiple replication cycles, ensuring maximum collision between replication forks and trapped Top1cc. Shorter incubations often yield artificially high IC50 values.

-

Internal Controls:

-

Positive Controls: SN-38 (extreme potency, IC50 in the nanomolar range) and Irinotecan (prodrug, low in vitro potency in the micromolar range) validate the dynamic range and sensitivity of the assay[2].

-

Vehicle Control: Camptothecins exhibit poor aqueous solubility and require DMSO for complete dissolution[6]. A strict 0.1% DMSO vehicle control ensures that observed cell death is driven by the active compound, not solvent toxicity.

-

Step-by-Step Methodology

Reagent Preparation

-

Stock Solutions: Dissolve 7,11-Diethyl-10-hydroxycamptothecin, SN-38, and Irinotecan in 100% sterile DMSO to create 10 mM stock solutions. Aliquot and store at -20°C protected from light (camptothecins are light-sensitive, and the active lactone ring can hydrolyze at physiological pH)[6].

-

Working Dilutions: Perform serial dilutions in complete culture media (DMEM/F12 supplemented with 10% FBS) to achieve final concentrations ranging from 0.001 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1% in any well[7].

Cell Culture & Seeding

-

Harvest HCT116 and HT-29 cells at 70-80% confluency using 0.25% Trypsin-EDTA.

-

Seed cells into 96-well flat-bottomed tissue culture plates at a density of

cells/well in 100 µL of complete media[7]. -

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and physiological recovery.

Compound Treatment

-

Aspirate the seeding media carefully to avoid disturbing the adhered cells.

-

Add 100 µL of the pre-prepared compound dilutions to the respective wells.

-

Include blank wells (media only), negative control wells (untreated cells), and vehicle control wells (cells + 0.1% DMSO).

-

Incubate the plates for 72 hours at 37°C, 5% CO₂[8].

Viability Measurement (MTS Assay)

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) directly to each well[7].

-

Incubate the plates for 1 to 4 hours at 37°C. Rationale: Dehydrogenase enzymes in metabolically active cells convert the MTS tetrazolium compound into a soluble, colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Measure the absorbance at 490 nm using a microplate reader.

Step-by-step workflow for the in vitro MTS cytotoxicity assay.

Data Presentation & Expected Outcomes

To determine the IC50 values, subtract the background absorbance (blank wells) from all data points. Normalize the absorbance of treated wells against the vehicle control (set to 100% viability). Plot the log(concentration) versus normalized viability and fit the data using a non-linear regression model (sigmoidal dose-response).

Because 7,11-Diethyl-10-hydroxycamptothecin is structurally highly similar to SN-38 (differing only by an ethyl group at position 11), its cytotoxicity profile is expected to mirror SN-38 closely, exhibiting extreme potency compared to the Irinotecan prodrug[2].

Table 1: Comparative Reference IC50 Values (72h Treatment)

| Compound | HCT116 IC50 (µM) | HT-29 IC50 (µM) | Mechanistic Role |

| Irinotecan | ~ 6.94 ± 2.51 | ~ 11.35 ± 4.04 | Prodrug (Requires carboxylesterase conversion) |

| SN-38 | ~ 0.010 ± 0.002 | ~ 0.002 ± 0.001 | Active Metabolite (Potent Top1 Inhibitor) |

| 7,11-Diethyl-10-hydroxycamptothecin | 0.01 - 0.05 (Expected) | 0.005 - 0.02 (Expected) | Irinotecan Impurity G / Structural Analog |

Note: Reference data for Irinotecan and SN-38 are derived from established MTS assay profiles in CRC cell lines[2].

References

1.6[6] 2.1[1] 3.5[5] 4.7[2][7] 5.3[3] 6.4[4] 7.8[8]

Sources

- 1. 7,11-Diethyl-10-hydroxycaMptothecin | 947687-01-6 [chemicalbook.com]

- 2. Development of Self-Associating SN-38-Conjugated Poly(ethylene oxide)-Poly(ester) Micelles for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 7-Ethyl-10-hydroxycamptothecin | 86639-52-3 [chemicalbook.com]

- 7. Development of Self-Associating SN-38-Conjugated Poly(ethylene oxide)-Poly(ester) Micelles for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Noxa Sensitizes Human Colorectal Cancer Cells Expressing Mcl-1to the Small-Molecule Bcl-2/Bcl-xL Inhibitor, ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Experimental Setup for 7,11-Diethyl-10-hydroxycamptothecin Stability Testing

Introduction & Mechanistic Grounding

7,11-Diethyl-10-hydroxycamptothecin (CAS 947687-01-6), commonly identified as Irinotecan USP Impurity G, is a critical reference standard and trace degradant monitored during the pharmaceutical development of topoisomerase I inhibitors[1]. Because it shares the core camptothecin scaffold—specifically the terminal

The fundamental causality behind camptothecin instability lies in the reversible, pH-dependent hydrolysis of its lactone ring. Under acidic conditions (pH < 5.0), the pharmacologically active and analytically standard closed-lactone form is stable. However, at physiological or basic pH (pH > 7.0), hydroxyl ions attack the lactone carbonyl, driving an equilibrium shift toward the open-ring carboxylate species[2]. Furthermore, the phenolic hydroxyl group at position 10 renders the molecule susceptible to oxidative degradation, while the conjugated quinoline system is prone to photolysis[3]. Therefore, any robust stability testing protocol must meticulously control pH, light exposure, and oxidative stress to yield reliable data.

Fig 1. pH-dependent equilibrium and degradation pathways.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness, this stability testing workflow is designed as a self-validating system . It begins with Forced Degradation (Stress Testing) to intentionally generate all possible degradants. These degradants are then used to challenge the High-Performance Liquid Chromatography (HPLC) method. Only when the HPLC method proves it can baseline-resolve the intact 7,11-Diethyl-10-hydroxycamptothecin from its carboxylate form and other degradants (verified via Diode Array Detector peak purity and Mass Spectrometry mass balance) is the method considered "stability-indicating." This validated method is then deployed for Formal Stability Testing under ICH Q1A(R2) guidelines[4].

Fig 2. Self-validating stability workflow integrating forced degradation.

Step-by-Step Protocols

Protocol A: Sample Preparation & Matrix Control

Causality Insight: To prevent artifactual hydrolysis during analysis, all sample diluents must suppress the carboxylate conversion[2].

-

Prepare a diluent of Methanol:Water (50:50, v/v) acidified with 0.1% Formic Acid to maintain a pH of ~3.5.

-

Accurately weigh 10 mg of 7,11-Diethyl-10-hydroxycamptothecin and dissolve in 1 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization.

-

Dilute to a working concentration of 100 µg/mL using the acidified diluent.

-

Store all solutions in actinic (amber) glassware to mitigate photolytic degradation.

Protocol B: Forced Degradation (Stress Testing)

-

Hydrolytic Stress (Acid/Base) : Treat 1 mL of the stock solution with 1 mL of 0.1 N HCl (acidic) or 0.1 N NaOH (basic). Incubate at 40°C for 24 hours. Note: The NaOH sample will rapidly convert to the carboxylate form; neutralize a sub-aliquot with 0.1 N HCl prior to injection to observe the reversibility.

-

Oxidative Stress : Treat 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

-

Thermal Stress : Expose solid powder and solution samples to 60°C for 7 days.

-

Photolytic Stress : Expose samples to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (per ICH Q1B).